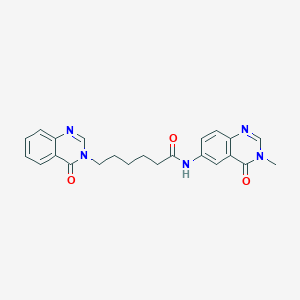
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound that belongs to the class of quinazoline derivatives, which have been studied for their diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula of this compound is C19H19N5O2 with a molecular weight of approximately 321.4 g/mol. The compound features a quinazoline core structure, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O2 |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 135401345 |
| InChIKey | QTBHYZQFHMWHJA-UHFFFAOYSA-N |
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives targeting the epidermal growth factor receptor (EGFR) have demonstrated promising results in treating various cancers such as lung and breast cancer.
The biological activity of this compound is believed to involve:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, blocking pathways crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory responses, which is beneficial in cancer therapy as inflammation can promote tumor growth.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells |
| Kinase Inhibition | Blocks key signaling pathways |
| Apoptosis Induction | Triggers programmed cell death |
| Anti-inflammatory | Modulates inflammatory responses |
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an effective anticancer agent.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of this compound's action. The study revealed that it effectively inhibited EGFR phosphorylation in vitro, confirming its role as a kinase inhibitor. This inhibition correlated with decreased downstream signaling activity associated with cell survival and proliferation.
Propriétés
Formule moléculaire |
C23H23N5O3 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-(3-methyl-4-oxoquinazolin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C23H23N5O3/c1-27-14-24-20-11-10-16(13-18(20)22(27)30)26-21(29)9-3-2-6-12-28-15-25-19-8-5-4-7-17(19)23(28)31/h4-5,7-8,10-11,13-15H,2-3,6,9,12H2,1H3,(H,26,29) |
Clé InChI |
XPFJTFSDZBKGJT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















